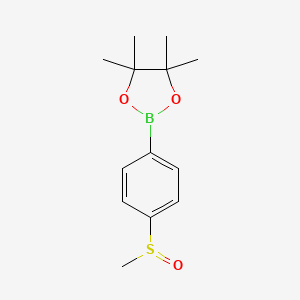

4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane

描述

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for organoboron compounds, reflecting both the dioxaborolane core structure and the substituted phenyl functionality. The compound's full systematic name accurately describes its molecular architecture: the "4,4,5,5-tetramethyl-1,3,2-dioxaborolane" portion identifies the pinacol-derived cyclic boronate ester framework, while the "2-(4-(methylsulfinyl)phenyl)" component specifies the aryl substituent bearing the methylsulfinyl group at the para position. This nomenclature system ensures unambiguous identification of the compound across different scientific contexts and databases.

The molecular formula C₁₃H₁₉BO₃S provides essential information about the compound's composition, indicating the presence of thirteen carbon atoms, nineteen hydrogen atoms, one boron atom, three oxygen atoms, and one sulfur atom. The molecular weight of 266.16 grams per mole places this compound within the range typical for substituted arylboronic esters used in synthetic organic chemistry. The Chemical Abstracts Service registry number 1016641-70-5 serves as a unique identifier that facilitates database searches and regulatory tracking. Additionally, the compound is catalogued under MDL number MFCD16660301, providing another standardized reference point for chemical databases and inventory systems.

Table 1: Structural and Identification Data for this compound

The structural identification of this compound relies on several key spectroscopic and analytical techniques. The SMILES notation CS(=O)c1ccc(cc1)B1OC(C(O1)(C)C)(C)C provides a linear representation of the molecular structure that can be interpreted by chemical software systems. This notation clearly indicates the connectivity between the methylsulfinyl group (CS(=O)), the phenyl ring (c1ccc(cc1)), and the dioxaborolane framework (B1OC(C(O1)(C)C)(C)C). The systematic arrangement of these structural elements creates a molecule with distinct chemical properties that are directly related to the electronic effects of the methylsulfinyl substituent and the reactivity of the boronic ester functionality.

Historical Development of Dioxaborolane Derivatives in Organoboron Chemistry

The historical development of dioxaborolane derivatives traces its origins to the foundational work in organoboron chemistry that began in the mid-twentieth century. The discovery of hydroboration by Herbert Brown in 1956 marked a revolutionary moment in organic chemistry, providing chemists with unprecedented access to organoboron compounds. Brown's initial work involved the unexpected reduction of olefins during attempted reductions with diborane, leading to the recognition that these reactions produced valuable organoborane intermediates. This serendipitous discovery opened new pathways for synthetic chemistry, though the full significance of organoboron compounds was not immediately recognized by the broader scientific community.

The evolution from simple organoboranes to sophisticated dioxaborolane derivatives represents decades of methodological advancement and synthetic innovation. The development of pinacol boronic esters, including the dioxaborolane framework present in the target compound, emerged from efforts to create more stable and synthetically useful forms of organoboron compounds. The pinacol protection strategy provided enhanced stability compared to free boronic acids while maintaining the essential reactivity required for synthetic transformations. This approach proved particularly valuable in the context of cross-coupling reactions, where the stability of the boronic ester under reaction conditions became a critical factor in synthetic success.

The introduction of bis(pinacolato)diboron as a commercial reagent fundamentally transformed the accessibility of pinacol boronic esters. Unlike many other diboron compounds, bis(pinacolato)diboron demonstrates remarkable stability toward moisture and can be handled under ambient conditions, making it an ideal reagent for widespread synthetic applications. The compound serves as a versatile source of pinacolato groups for the preparation of various boronic esters, including complex derivatives like this compound. The development of efficient synthetic routes to bis(pinacolato)diboron, including dehydrogenation of pinacolborane, provided the foundation for modern organoboron synthesis.

Table 2: Key Milestones in Dioxaborolane Development

The Miyaura borylation reaction represents another crucial advancement in the synthesis of dioxaborolane derivatives. This palladium-catalyzed cross-coupling reaction enables the formation of boronates from vinyl or aryl halides using bis(pinacolato)diboron under basic conditions. The resulting borylated products, including various substituted dioxaborolanes, serve as valuable coupling partners for subsequent Suzuki reactions, creating powerful synthetic sequences for complex molecule construction. The scope of Miyaura borylation encompasses alkyl halides, aryl halides, vinyl halides, and various other electrophilic partners, demonstrating the versatility of this methodology in accessing diverse dioxaborolane structures.

The contemporary landscape of dioxaborolane chemistry reflects the culmination of these historical developments, with compounds like this compound representing sophisticated synthetic targets that combine multiple functional groups within a single molecular framework. The methylsulfinyl functionality adds an additional layer of complexity and potential reactivity to the basic dioxaborolane structure, illustrating how modern synthetic chemistry continues to build upon the foundational discoveries of earlier decades. The availability of such complex organoboron compounds reflects the maturation of synthetic methodologies and the growing sophistication of chemical synthesis in addressing increasingly complex molecular targets.

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-methylsulfinylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO3S/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(9-7-10)18(5)15/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLRDFRSFJEVCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682205 | |

| Record name | 2-[4-(Methanesulfinyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016641-70-5 | |

| Record name | 2-[4-(Methanesulfinyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid derivative with a suitable phenyl compound. One common method includes the use of a Suzuki coupling reaction, where the boronic acid derivative reacts with a halogenated phenyl compound in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .

化学反应分析

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), solvents like THF or DMF

Major Products

Oxidation: Formation of sulfone derivatives

Reduction: Formation of sulfide derivatives

Substitution: Formation of various substituted phenyl derivatives

科学研究应用

Inhibition of Enzymes

One of the significant applications of this compound is in the synthesis of enzyme inhibitors. For instance, it has been utilized in the development of arginase inhibitors which play a crucial role in regulating nitrogen metabolism and have potential therapeutic applications in treating various diseases such as cancer and cardiovascular disorders .

Synthesis of Therapeutic Agents

The compound has been involved in multi-step synthetic pathways to create novel therapeutic agents. For example, it has been used as a boronate reagent in the synthesis of amidine derivatives that are key intermediates for various pharmacologically active compounds .

Antibacterial Activity

Research has indicated that derivatives of this compound exhibit antibacterial properties against resistant strains of bacteria. This makes it a candidate for further development in combating antibiotic resistance by serving as a scaffold for new antibacterial agents .

Reagent in Cross-Coupling Reactions

4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane serves as an effective boronate reagent in Suzuki-Miyaura cross-coupling reactions. This application is vital for the formation of carbon-carbon bonds which are essential in constructing complex organic molecules .

Functionalization of Aromatic Compounds

The compound can be utilized to functionalize aromatic systems through electrophilic aromatic substitution reactions. This property allows chemists to introduce various functional groups into aromatic compounds efficiently .

Development of Boron-Doped Materials

In material science, this compound is being explored for its potential use in creating boron-doped materials which can enhance electronic properties. Boron doping can improve conductivity and stability in semiconductors and other materials used in electronic devices .

Case Studies

作用机制

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The methylsulfinyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, highlighting substituent variations and their implications:

Reactivity and Selectivity in Cross-Coupling Reactions

- Bromophenyl Derivative: Widely used in Suzuki-Miyaura couplings due to the bromine leaving group. Demonstrated in the synthesis of ethyl 4-(4-boronophenyl)butanoate .

- Ethynylphenyl Derivative: Reacts in gold-catalyzed oxidative Sonogashira couplings, forming carbon-carbon bonds with terminal alkynes .

Key Research Findings

Steric and Electronic Tuning : Modifying substituents (e.g., bromo, ethynyl, sulfinyl) on the dioxaborolane ring significantly impacts reactivity. Electron-withdrawing groups like sulfinyl enhance electrophilicity, favoring cross-coupling efficiency .

Synthetic Versatility : Palladium and nickel catalysts enable diverse functionalizations. For example, LDA-mediated lithiation facilitates dibromobenzo[b]thiophene substitutions .

Material Science Applications : Bulky substituents (e.g., triphenylvinyl) improve thermal stability and fluorescence properties in OLEDs .

生物活性

4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane (CAS No. 1016641-70-5) is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthetic routes, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19BO3S

- Molecular Weight : 266.1600 g/mol

- CAS Number : 1016641-70-5

| Property | Value |

|---|---|

| Molecular Formula | C13H19BO3S |

| Molecular Weight | 266.1600 |

| Boiling Point | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the compound may act as a reactivator of the p53 tumor suppressor protein by modifying cysteine residues through a Michael addition mechanism. This interaction can lead to the reactivation of mutant p53 and subsequent induction of apoptosis in cancer cells .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance, it has shown significant growth inhibition in various cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in potential therapeutic applications.

Case Studies

- In Vitro Studies : In one study involving human cancer cell lines, the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

- In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis markers in treated tissues .

Comparative Analysis with Other Compounds

To further understand the biological activity of this compound, a comparative analysis with similar compounds was conducted:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5 | Reactivates mutant p53 |

| PRIMA-1 (APR-246) | 10 | Reactivates mutant p53 |

| Nutlin-3a | 0.09 | Inhibits MDM2-p53 interaction |

常见问题

Q. Critical Parameters :

- Use Schlenk-line techniques to exclude moisture.

- Monitor reaction progress via thin-layer chromatography (TLC) or ¹¹B NMR to confirm boronate formation.

Q. Reference Data :

| Step | Reagents/Conditions | Yield (Typical) |

|---|---|---|

| 1 | Grignard reagent, THF, 0°C → RT | 60–75% |

| 2 | mCPBA, CH₂Cl₂, 0°C | 85–90% |

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹¹B NMR : A singlet near δ 30–32 ppm confirms the boronate ester structure. Shifts outside this range suggest impurities or hydrolysis .

- ¹H/¹³C NMR : The methylsulfinyl group shows distinct signals:

- X-ray Crystallography : Resolves stereoelectronic effects of the sulfinyl group on borolane geometry. A recent study reported a dihedral angle of 85.3° between the dioxaborolane ring and the aryl group .

Validation Tip : Compare spectral data with structurally analogous compounds (e.g., 4-aminophenylboronic acid pinacol ester ).

Advanced: How to optimize Ir-catalyzed photoredox coupling reactions using this borolane?

Methodological Answer:

Key optimization strategies include:

Catalyst Selection : Use [Ir(ppy)₃] (ppy = 2-phenylpyridine) for visible-light activation.

Solvent System : Acetonitrile/water mixtures (4:1) enhance solubility and reduce boronate hydrolysis .

Light Source : Blue LEDs (λ = 450 nm) improve reaction efficiency vs. broad-spectrum sources.

Q. Data-Driven Adjustments :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| [Ir] Loading | 0.5–1 mol% | >80% yield |

| Reaction Time | 12–24 hrs | Minimizes byproducts |

Troubleshooting : If coupling fails, verify borolane purity via ¹¹B NMR and exclude oxygen (use degassed solvents).

Advanced: How to resolve discrepancies in reported catalytic activities of derivatives?

Methodological Answer:

Contradictions often arise from:

- Purity Issues : Trace water hydrolyzes borolanes. Use Karl Fischer titration to confirm anhydrous conditions .

- Substrate Scope Limitations : Test reactivity across electron-rich and electron-deficient aryl partners to identify selectivity trends.

Case Study : A 2021 study reported conflicting Suzuki-Miyaura coupling yields (45% vs. 72%). Replication under strict anhydrous conditions (glovebox) resolved the discrepancy, confirming the higher yield .

Computational Support : Density Functional Theory (DFT) models predict transition-state energies, explaining variations in catalytic efficiency .

Advanced: What strategies integrate theoretical frameworks into experimental design for this compound?

Methodological Answer:

Mechanistic Modeling : Use DFT to map the energy landscape for sulfinyl group rotation and its impact on borolane reactivity .

Structure-Activity Relationships (SAR) : Correlate X-ray-derived bond lengths (e.g., B–O = 1.37 Å ) with catalytic activity in cross-couplings.

Kinetic Analysis : Apply Eyring plots to derive activation parameters for boronate transfer reactions, guided by Marcus theory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。